N-(2-chlorophenyl)-2-{3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-en-8-yl}acetamide
Description
Properties
IUPAC Name |
N-(2-chlorophenyl)-2-(2-oxo-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-8-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN4O2/c22-16-8-4-5-9-17(16)23-18(27)14-26-12-10-21(11-13-26)24-19(20(28)25-21)15-6-2-1-3-7-15/h1-9H,10-14H2,(H,23,27)(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJSRYHYKXROGRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12NC(=O)C(=N2)C3=CC=CC=C3)CC(=O)NC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-2-{3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-en-8-yl}acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Spirocyclic Core: This step involves the cyclization of appropriate precursors to form the spirocyclic structure.
Introduction of Functional Groups:
Acetylation: The final step involves the acetylation of the intermediate compound to form the acetamide derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorophenyl)-2-{3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-en-8-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl and chlorophenyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce various functional groups.
Scientific Research Applications
N-(2-chlorophenyl)-2-{3-oxo-2-phenyl-1,4,8-triazaspiro[4
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.
Industry: Used in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-2-{3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-en-8-yl}acetamide would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The spirocyclic structure could play a crucial role in binding to the target and exerting its effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Modifications
Spiro Ring Substitutions
- N-(2-(1-(3-Chlorophenyl)-4-Oxo-1,3,8-Triazaspiro[4.5]Decan-8-Yl)Ethyl)-2-Naphthamide (23a): Modification: Replaces the 2-chlorophenyl group with a 3-chlorophenyl and introduces an ethyl-linked naphthamide. However, the ethyl linker could reduce rigidity compared to the direct acetamide in the target compound .
2-[2-(3,4-Dimethylphenyl)-3-Oxo-1,4,8-Triazaspiro[4.5]Dec-1-En-8-Yl]-N-[3-(Trifluoromethyl)Phenyl]Acetamide :
- Modification : Features 3,4-dimethylphenyl and trifluoromethylphenyl groups.
- Impact : Methyl groups enhance hydrophobicity (logP ~4.8), while the electron-withdrawing trifluoromethyl group may improve metabolic stability. This contrasts with the target compound’s simpler 2-chlorophenyl group, which balances lipophilicity and steric bulk .
Aryl Group Variations
- N-(2-Chloro-4-Methylphenyl)-2-[2-(3,4-Dimethylphenyl)-3-Oxo-1,4,8-Triazaspiro[4.5]Dec-1-En-8-Yl]Acetamide (G610-0193): Modification: Combines 2-chloro-4-methylphenyl and 3,4-dimethylphenyl substituents. Impact: The additional methyl groups increase steric hindrance and logP (4.6 vs.
N-(3-Ethylphenyl)-2-(3-Oxo-2-Phenyl-1,4,8-Triazaspiro[4.5]Dec-1-En-8-Yl)Acetamide (G610-0224) :
Functional Group Additions
- 2-{[3-(4-Chlorophenyl)-8-Ethyl-1,4,8-Triazaspiro[4.5]Deca-1,3-Dien-2-Yl]Sulfanyl}-N-(2,3-Dimethylphenyl)Acetamide: Modification: Incorporates a sulfanyl (-S-) bridge and ethyl group on the spiro ring.
- N-(6-Trifluoromethylbenzothiazole-2-Yl)-2-(2-Chlorophenyl)Acetamide (7): Modification: Replaces the triazaspiro core with a benzothiazole ring. Impact: The benzothiazole moiety is a known pharmacophore in kinase inhibitors, suggesting divergent biological targets compared to the triazaspiro-based compounds .
Physicochemical and Pharmacokinetic Profiles
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized?
The synthesis involves multi-step organic reactions, typically starting with the formation of the triazaspiro core via cyclization, followed by functionalization. Key steps include:
- Cyclization : Use of catalysts like palladium on carbon for spirocyclic ring closure .
- Amide coupling : Activation with reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in dichloromethane or DMF under inert atmospheres .
- Purification : Employ HPLC or column chromatography to isolate intermediates, with yields optimized by controlling temperature (e.g., 0–5°C for sensitive steps) and solvent polarity .
Critical parameters :
- Solvent choice (polar aprotic solvents enhance nucleophilicity).
- Catalyst loading (0.5–2 mol% for Pd/C).
- Reaction time (12–48 hours for cyclization).
Q. Which spectroscopic and analytical techniques are most effective for structural characterization?
- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions and spirocyclic integrity. Aromatic protons appear δ 7.2–8.1 ppm, while the acetamide carbonyl resonates near δ 170 ppm .
- FTIR : Key peaks include N–H stretch (~3300 cm⁻¹), C=O (1680–1720 cm⁻¹), and C–Cl (550–750 cm⁻¹) .
- Mass spectrometry (HRMS) : Molecular ion peaks (e.g., [M+H]⁺) validate molecular weight (±1 ppm accuracy) .
- X-ray crystallography : SHELX software resolves stereochemistry and hydrogen-bonding patterns in crystal lattices .
Q. What initial pharmacological screening approaches are recommended to assess bioactivity?
- Receptor binding assays : Screen against neurotransmitter targets (e.g., μ-opioid, serotonin receptors) using radioligand displacement (IC₅₀ values) .
- Enzyme inhibition studies : Measure activity against kinases or proteases via fluorescence-based assays (e.g., FRET) .
- Cellular viability assays : Test cytotoxicity in HEK-293 or HepG2 cells using MTT/WST-1 protocols .
Advanced Research Questions
Q. How can contradictory binding affinity data across assays be resolved?
Contradictions often arise from assay-specific conditions (e.g., pH, co-solvents). Mitigation strategies include:
- Orthogonal validation : Compare surface plasmon resonance (SPR) with isothermal titration calorimetry (ITC) to confirm thermodynamic binding parameters .
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model ligand-receptor interactions, identifying key residues (e.g., Tyr149 in μ-opioid receptors) .
- Metabolic stability testing : Incubate with liver microsomes to rule out off-target metabolite interference .
Q. What computational strategies predict interactions with neurotransmitter receptors?
- Density functional theory (DFT) : Calculate electrostatic potential surfaces (MESP) to identify nucleophilic/electrophilic regions .
- Molecular dynamics (MD) simulations : Simulate ligand-receptor complexes (e.g., in GROMACS) over 100 ns to assess binding stability and hydration effects .
- QSAR modeling : Corrogate substituent effects (e.g., chloro vs. fluoro) on bioactivity using Hammett σ constants .
Q. How does the stability of the spirocyclic system vary under physiological conditions?
- pH stability : Perform accelerated degradation studies (pH 1–13, 37°C). Triazaspiro systems are stable at pH 5–8 but hydrolyze under acidic conditions .
- Thermal stability : TGA/DSC analysis shows decomposition >200°C, with glass transitions near 120°C .
- Light sensitivity : UV-Vis monitoring (λmax 270–300 nm) reveals photodegradation under UVA, requiring amber vial storage .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
